4-硝基苯氧乙酸肼

描述

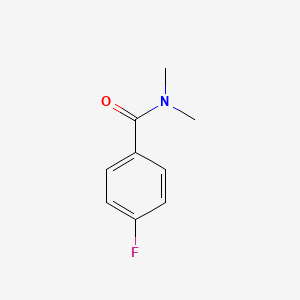

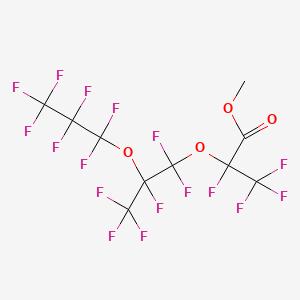

4-Nitrophenoxyacetic acid hydrazide is a chemical compound that can form complexes with metals and has been used in the synthesis of various hydrazone compounds. It is related to other nitrophenyl-based compounds that have been studied for their potential applications in different fields, including fluorescent derivatives for analytical purposes, as well as Schiff base materials with non-linear optical properties.

Synthesis Analysis

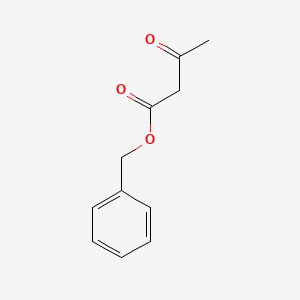

The synthesis of related hydrazide compounds has been reported in several studies. For instance, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was prepared using salicylaldehyde, (4-nitrophenoxy)acetic acid hydrazide, and MoO2(acac)2 in methanol . Additionally, two new hydrazone compounds were synthesized from 4-nitrophenoxyacetic acid hydrazide, demonstrating the versatility of this compound in forming structurally diverse molecules .

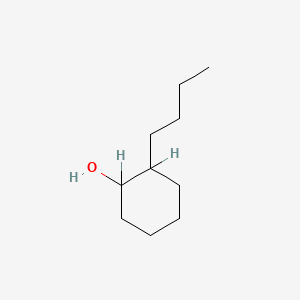

Molecular Structure Analysis

The molecular structure of 4-nitrophenoxyacetic acid hydrazide derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the noncentrosymmetric nature of a Schiff base material synthesized from a related compound . Similarly, the crystal structures of two hydrazone compounds derived from 4-nitrophenoxyacetic acid hydrazide were elucidated, revealing their stabilization by hydrogen bonds and π···π interactions .

Chemical Reactions Analysis

The reactivity of 4-nitrophenoxyacetic acid hydrazide and its derivatives has been explored in several contexts. For example, the formation of fluorescent derivatives from related compounds involves a two-stage reaction with hydrazine and nitrous acid, indicating the potential for complex reaction mechanisms involving hydrazide groups . The thermolysis of related phenoxyacetic acids has also been studied, providing insights into the decomposition pathways and products of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-nitrophenoxyacetic acid hydrazide have been investigated, revealing interesting characteristics. For instance, a Schiff base material exhibited nonlinear optical properties, photoluminescence, mechanical stability, and electrical properties such as low dielectric constant and negative photoconductivity . The in vivo metabolism of a model hydrazide hydrazone compound in rats was studied using HPLC analysis, identifying metabolites and providing information on the biotransformation of these types of compounds .

科学研究应用

Antimicrobial and Antitubercular Activities

4-Nitrophenoxyacetic acid hydrazide derivatives demonstrate significant antimicrobial and antitubercular activities. Studies have shown that these compounds are effective against various bacteria, fungi, yeast species, and specifically Mycobacterium tuberculosis. For instance, a study by Ş. Küçükgüzel et al. (2003) reported the synthesis of diflunisal hydrazide-hydrazone derivatives with notable antimycobacterial activity. Additionally, A. Raja et al. (2010) also highlighted the antibacterial and antitubercular activities of diphenyl hydrazones and semicarbazones derived from phenoxy or 4-bromophenoxy acetic acid hydrazide Raja et al. (2010).

Enzyme Detection and Quantification

The compound has been utilized for detecting and quantifying enzyme activities in microorganisms. T. M. Sassanella et al. (1997) showed that 4-nitrophenoxyacetic acid is effective in developing assays for enzyme activity detection in bacterial cells Sassanella et al. (1997).

Synthesis and Structural Analysis

4-Nitrophenoxyacetic acid hydrazide is involved in the synthesis of various chemical compounds. Xiao-qiang He (2013) detailed the synthesis of a novel aggregation of 4-nitrophenoxyacetic acid hydrazide and its dioxomolybdenum(VI) complex, highlighting its potential in various chemical applications He (2013).

Pharmaceutical Applications

In pharmaceutical research, 4-nitrophenoxyacetic acid hydrazide derivatives have been synthesized for potential therapeutic applications. For example, N. Dinh et al. (2012) synthesized a novel hydrazide and tested its inhibition activities on human epidermis carcinoma Dinh et al. (2012).

Physicochemical Properties Study

M. Bakir and M. Yamin (2019) exploredthe physicochemical properties of di-2-pyridylketone p-nitrophenoxyacetic acid hydrazone, providing insights into its potential use in various chemical processes and applications Bakir & Yamin (2019).

Metabolism Analysis

The metabolism of compounds related to 4-nitrophenoxyacetic acid hydrazide has been studied in vivo. B. Koçyiğit-Kaymakçıoğlu et al. (2007) analyzed the in vivo metabolites of a related compound in rats, contributing to the understanding of its pharmacokinetics and potential therapeutic applications Koçyiğit-Kaymakçıoğlu et al. (2007).

Antioxidant Potential

The antioxidant properties of hydrazide derivatives have been a subject of research. Maria Wolszleger et al. (2014) synthesized new hydrazones of ferulic acid, including those with 4-nitrophenoxyacetic acid hydrazide, and evaluated their antioxidant potential Wolszleger et al. (2014).

Environmental Contaminant Detection

4-Nitrophenoxyacetic acid and its derivatives have been used in the detection of environmental contaminants. Tian Yu et al. (2022) developed a sensor using a simple activated glassy carbon electrode for the detection of 4-chloro-2-methylphenoxyacetic acid, a compound structurally related to 4-nitrophenoxyacetic acid Yu et al. (2022).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of hydrazones, including those derived from 4-nitrophenoxyacetic acid hydrazide, have been conducted. K. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of hydrazones, suggesting their potential in optical device applications Naseema et al. (2010).

安全和危害

属性

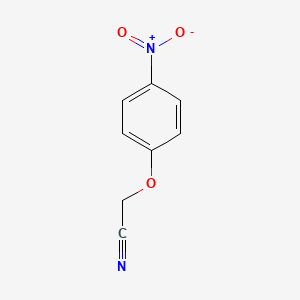

IUPAC Name |

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenoxyacetic acid hydrazide | |

CAS RN |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。